7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride
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Overview
Description
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride is a halogenated heterocyclic compound with the molecular formula C7H7BrN2O It is a derivative of pyrido[3,2-b][1,4]oxazine, characterized by the presence of a bromine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride typically involves the bromination of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
- 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Uniqueness
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C7H8BrClN2O |
---|---|
Molecular Weight |
251.51 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O.ClH/c8-5-3-6-7(10-4-5)9-1-2-11-6;/h3-4H,1-2H2,(H,9,10);1H |
InChI Key |
NCSFRTCSXVHIEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)N=CC(=C2)Br.Cl |
Origin of Product |
United States |
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